Methyl 3-Amino-5-(4-Isobutylphenyl)Thiophene-2-Carboxylate

Description

Fundamental Molecular Structure

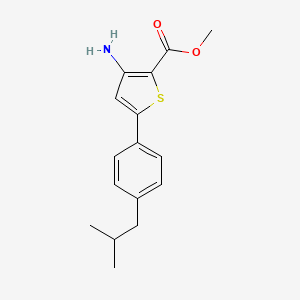

Methyl 3-amino-5-(4-isobutylphenyl)thiophene-2-carboxylate exhibits a complex molecular architecture characterized by a central thiophene ring bearing multiple substituents that significantly influence its three-dimensional conformation. The compound possesses the molecular formula C₁₆H₁₉NO₂S and a molecular weight of 289.39 daltons, representing a medium-sized organic heterocycle with diverse functional group incorporation. The structural framework consists of a five-membered thiophene ring at positions 2, 3, and 5 bearing carboxylate ester, amino, and aryl substituents respectively, creating a substitution pattern that generates specific steric and electronic interactions.

The isobutylphenyl substituent at position 5 of the thiophene ring introduces significant conformational complexity due to the presence of the branched alkyl chain attached to the para position of the phenyl ring. This structural feature creates potential for rotational disorder around the carbon-carbon bonds connecting the thiophene to the phenyl ring and the phenyl ring to the isobutyl group, similar to observations made in related thiophene compounds where rotational disorder has been documented. The amino group at position 3 provides hydrogen bonding capabilities that influence both intramolecular and intermolecular interactions, while the methyl carboxylate at position 2 introduces additional polarity and potential coordination sites.

Crystallographic Considerations and Packing Arrangements

Although specific crystallographic data for this compound are not directly available in the current literature, analysis of related thiophene carboxylate structures provides insights into expected crystallographic behavior. Thiophene derivatives commonly crystallize in various space groups depending on their substitution patterns, with trigonal, orthorhombic, and monoclinic systems being frequently observed for compounds bearing similar functional groups. The presence of the amino group at position 3 creates opportunities for intermolecular hydrogen bonding networks that typically govern crystal packing arrangements in these systems.

The isobutylphenyl substituent likely influences the crystal packing through van der Waals interactions and potential aromatic stacking arrangements, though the bulky isobutyl group may prevent close parallel stacking of the aromatic rings. Studies of related thiophene structures have demonstrated that compounds with amino and carboxylate substituents often form hydrogen-bonded chains or layers in the solid state. The methyl ester functionality provides additional opportunities for weak hydrogen bonding interactions through its carbonyl oxygen atom, contributing to the overall stability of the crystal lattice.

Conformational Analysis and Molecular Geometry

The molecular geometry of this compound involves several key conformational parameters that determine its three-dimensional structure and chemical reactivity. The thiophene ring maintains its characteristic planar geometry with typical carbon-carbon and carbon-sulfur bond lengths, while the substituents adopt specific orientations to minimize steric hindrance. The carboxylate group at position 2 typically adopts a coplanar or near-coplanar arrangement with the thiophene ring to maximize conjugation, while the amino group at position 3 may exhibit slight pyramidalization depending on hydrogen bonding interactions.

The dihedral angle between the thiophene ring and the phenyl ring of the isobutylphenyl substituent represents a critical structural parameter that influences the compound's electronic properties and molecular interactions. Similar compounds have shown dihedral angles ranging from approximately 10 to 90 degrees depending on the specific substitution pattern and crystal packing forces. The isobutyl chain attached to the para position of the phenyl ring introduces additional conformational flexibility, with rotation around the benzylic carbon-carbon bond creating multiple low-energy conformations that may be observed in solution or solid-state structures.

Properties

IUPAC Name |

methyl 3-amino-5-[4-(2-methylpropyl)phenyl]thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c1-10(2)8-11-4-6-12(7-5-11)14-9-13(17)15(20-14)16(18)19-3/h4-7,9-10H,8,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYBUSLWBHVFSJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C2=CC(=C(S2)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380592 | |

| Record name | Methyl 3-amino-5-[4-(2-methylpropyl)phenyl]thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208944-55-2 | |

| Record name | Methyl 3-amino-5-[4-(2-methylpropyl)phenyl]-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=208944-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-amino-5-[4-(2-methylpropyl)phenyl]thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Industrial Synthesis via Thiophene Derivatives and Cyclization

A patented industrial process describes the synthesis of methyl thiophene derivatives structurally related to this compound, involving the following key steps:

- Starting Materials: Dimethyl 3-oxoglutarate and malonitrile are reacted in methanol with morpholine as a base catalyst.

- Reaction Conditions:

- Morpholine is used in a molar ratio greater than 0.95 relative to dimethyl 3-oxoglutarate.

- The reaction temperature is maintained below 50 °C during the initial condensation.

- After formation of an intermediate, sulfur is added in a molar ratio greater than 0.95 relative to the starting ketoester.

- The mixture is then refluxed for 1.5 to 3 hours to promote cyclization and thiophene ring formation.

- Isolation: The product is precipitated by adding water and isolated by filtration.

- Yield and Purity: Yields approximately 77% with chemical purity exceeding 97%.

This process is notable for scalability and reproducibility, making it suitable for industrial production of methyl 3-amino thiophene carboxylates, which can be further functionalized to introduce the 4-isobutylphenyl substituent.

Amination via Hydroxylamine Intermediate and Subsequent Conversion

Another method focuses on the preparation of 3-aminothiophenes through:

- Oxime Formation: Reaction of 3-oxotetrahydrothiophene derivatives with hydroxylamine (generated in situ from hydroxylamine hydrochloride and a carbonate base) in methanol or polar solvents.

- Conversion to Amines: The oxime intermediate is then converted to the amino derivative by treatment with acid (e.g., hydrogen chloride) under controlled conditions.

- Reaction Parameters:

- Temperature ranges from 50 °C to 200 °C depending on substituents.

- The process can be conducted in a single step without isolation of intermediates, improving efficiency.

- Advantages: This method reduces reaction time compared to classical two-step processes and can be adapted for various substituted thiophenes.

Synthesis from Methyl 3-Oxo Tetrahydrothiophene Esters

A laboratory-scale synthesis for related methyl 3-amino thiophene carboxylates involves:

- Reagents:

- Methyl 2-methyl-3-oxo-tetrahydrothiophene-2-carboxylate as starting material.

- Iron(III) chloride and 1,3,5-trichloro-2,4,6-triazine as catalysts.

- Hydroxylamine hydrochloride for oxime formation.

- Procedure:

- The reaction is carried out in N,N-dimethylformamide at 70–90 °C for 4 hours to form the oxime intermediate.

- Followed by treatment with ammonium hydroxide for 30 minutes to convert the oxime to the amino compound.

- Yield: High yield of 96.5% with purity around 98.3% was reported for methyl 3-amino-4-methylthiophene-2-carboxylate, a closely related compound.

This method exemplifies the use of catalytic systems and controlled amination to achieve high yields and purity.

Functionalization via Nucleophilic Aromatic Substitution on Thiophene Rings

For analogs with aromatic substitutions such as the 4-isobutylphenyl group:

- Approach: The thiophene core is functionalized by nucleophilic aromatic substitution or cross-coupling reactions to introduce bulky aryl groups at the 5-position.

- Example: Methyl thioglycollate reacts with sodium hydride in dimethyl sulfoxide under nitrogen atmosphere, followed by addition of substituted benzonitriles to yield amino-substituted thiophene carboxylates.

- Yield: Moderate to high yields (~83%) have been reported for similar benzothiophene derivatives.

- Reaction Conditions: Typically performed at room temperature or mild heating, with inert atmosphere to prevent oxidation.

This method can be adapted for the synthesis of methyl 3-amino-5-(4-isobutylphenyl)thiophene-2-carboxylate by selecting appropriate aryl precursors.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Industrial Synthesis (Patent) | Dimethyl 3-oxoglutarate, malonitrile | Morpholine, sulfur | Methanol, <50 °C initial, reflux 1.5-3 h | ~77 | >97 | Scalable, industrially reproducible |

| Amination via Oxime (Patent) | 3-oxotetrahydrothiophene derivatives | Hydroxylamine hydrochloride, acid | 50–200 °C, polar solvent | Not specified | High | Single-step, efficient amination |

| Lab Synthesis (ChemicalBook) | Methyl 2-methyl-3-oxo-tetrahydrothiophene | FeCl3, triazine, hydroxylamine HCl | DMF, 70–90 °C, 4 h + NH4OH 0.5 h | 96.5 | 98.3 | High yield, high purity, small scale |

| Nucleophilic Aromatic Substitution | Methyl thioglycollate, substituted benzonitrile | NaH, DMSO | Room temp to mild heating, inert atmosphere | ~83 | Not specified | Suitable for aryl-substituted thiophenes |

Summary and Recommendations

- The industrial process involving dimethyl 3-oxoglutarate and malonitrile condensation followed by sulfur cyclization is the most documented scalable method for thiophene carboxylate derivatives, offering reproducible yields and high purity suitable for pharmaceutical intermediates.

- The amination via oxime intermediates provides a versatile route to 3-amino thiophenes, adaptable to various substituents and amenable to single-step conversion, enhancing efficiency.

- Laboratory syntheses using iron(III) chloride catalysis and hydroxylamine in DMF deliver high yields and purity for related methyl 3-amino thiophenes, useful for research and small-scale production.

- Functionalization through nucleophilic aromatic substitution allows introduction of bulky aryl groups such as 4-isobutylphenyl, critical for the target compound's structure, though yields may vary and require optimization.

For the specific preparation of This compound , combining the industrial cyclization method with post-synthetic aryl functionalization or employing tailored cross-coupling strategies is recommended to achieve the desired substitution pattern with high efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-Amino-5-(4-Isobutylphenyl)Thiophene-2-Carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into thiol derivatives.

Substitution: It can undergo substitution reactions, particularly at the amino group or the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are crucial for the success of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .

Scientific Research Applications

Medicinal Chemistry

Methyl 3-Amino-5-(4-Isobutylphenyl)Thiophene-2-Carboxylate has been explored for its potential therapeutic effects, particularly in the following areas:

- Anti-Cancer Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). Studies indicate that it induces apoptosis through caspase activation pathways, suggesting its potential as an anticancer agent .

- Anti-Inflammatory Properties : Research indicates that this compound may modulate inflammatory pathways, leading to reduced inflammation in cellular models. This property could be beneficial in developing treatments for inflammatory diseases.

Biochemical Research

The compound acts as a modulator of protein tyrosine phosphatases (PTPases), which play a crucial role in cellular signaling and regulation. By influencing the phosphorylation state of proteins, it can affect various cellular processes such as:

- Cell Growth and Differentiation : Alterations in protein phosphorylation can promote or inhibit cell proliferation .

- Signal Transduction : The interaction with PTPases impacts critical signaling pathways involved in cellular responses to external stimuli.

Organic Synthesis

This compound serves as a valuable building block in the synthesis of more complex thiophene derivatives. Its unique structure allows for modifications that can lead to new compounds with enhanced biological activities .

Case Study 1: Anticancer Efficacy

A study published in MDPI evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated significant cytotoxicity with IC50 values ranging from 5 to 15 µM, highlighting its potential as a therapeutic agent against breast cancer .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined to be between 10 to 20 µg/mL for several pathogens, indicating effective inhibition and suggesting its utility in developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of Methyl 3-Amino-5-(4-Isobutylphenyl)Thiophene-2-Carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can act as a modulator of protein tyrosine phosphatases (PTPases), which are involved in various cellular processes. The compound’s effects are mediated through its binding to these enzymes, altering their activity and influencing downstream signaling pathways .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The substituent at the 5-position of the thiophene ring significantly influences molecular weight, solubility, and reactivity. Key analogs include:

Key Observations :

- Steric Effects : The tert-butyl substituent (213.29 g/mol) reduces molecular weight compared to aryl-substituted analogs but increases hydrophobicity, as indicated by its higher melting point (94–95°C) .

- Electronic Effects : Electron-withdrawing groups (e.g., 4-chlorophenyl, 4-fluorophenyl) may enhance electrophilic reactivity, while electron-donating groups (e.g., 3-methoxyphenyl) could stabilize resonance structures .

Biological Activity

Methyl 3-Amino-5-(4-Isobutylphenyl)Thiophene-2-Carboxylate (CAS No. 208944-55-2) is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₉N₁O₂S |

| Molecular Weight | 289.39 g/mol |

| Density | 1.154 g/cm³ |

| Boiling Point | 466.2 ºC |

| Melting Point | 110 ºC |

This compound primarily acts as a modulator of protein tyrosine phosphatases (PTPases). This modulation can significantly influence the phosphorylation state of various proteins, thereby affecting numerous cellular processes such as:

- Cell Growth and Differentiation : By altering protein phosphorylation, the compound may promote or inhibit cell growth.

- Signal Transduction : The interaction with PTPases impacts signaling pathways critical for cellular communication and response to external stimuli.

- Apoptosis : Evidence suggests that this compound may induce apoptosis in certain cancer cell lines, indicating potential anti-cancer properties .

Anti-Cancer Properties

Recent studies have highlighted the anti-cancer potential of this compound. For instance, it has been shown to induce apoptosis in MCF cell lines, with significant suppression of tumor growth observed in animal models . The compound's ability to modulate PTPases is linked to its effects on cancer cell signaling pathways.

Anti-Inflammatory Effects

The compound exhibits anti-inflammatory properties as well. It has been reported to influence several inflammatory pathways by inhibiting key enzymes involved in inflammation, suggesting its potential use in treating inflammatory diseases .

Case Studies

- Cell Line Studies : In vitro studies demonstrated that this compound effectively reduced proliferation rates in various cancer cell lines, including breast and colon cancer cells. The IC50 values indicated potent cytotoxicity, with values around 25 μM .

- Animal Model Trials : Research involving tumor-bearing mice showed that administration of the compound led to a marked decrease in tumor size compared to control groups, reinforcing its potential as an anti-cancer agent .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.